molecular formula C24H41Cl2NO B12694653 Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- CAS No. 82894-40-4

Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)-

Cat. No.: B12694653
CAS No.: 82894-40-4
M. Wt: 430.5 g/mol
InChI Key: ZHFCRFLIZTVRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- is a complex organic compound characterized by the presence of a benzenamine core substituted with two 2-chloroethyl groups and a tetradecyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- typically involves the reaction of benzenamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The tetradecyloxy group is introduced through a subsequent reaction involving the appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines with reduced chloroethyl groups.

    Substitution: Products with substituted nucleophiles replacing the chloroethyl groups.

Scientific Research Applications

Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of receptor function. This can result in various biological effects, including cytotoxicity and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-chloroethyl)benzenamine: Lacks the tetradecyloxy group, making it less hydrophobic.

    N,N-bis(2-chloroethyl)aniline: Similar structure but without the long alkyl chain.

    N,N-bis(2-chloroethyl)-4-methoxybenzenamine: Contains a methoxy group instead of a tetradecyloxy group.

Uniqueness

Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- is unique due to the presence of the long tetradecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

82894-40-4

Molecular Formula

C24H41Cl2NO

Molecular Weight

430.5 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-tetradecoxyaniline

InChI

InChI=1S/C24H41Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-28-24-16-14-23(15-17-24)27(20-18-25)21-19-26/h14-17H,2-13,18-22H2,1H3

InChI Key

ZHFCRFLIZTVRLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.